molecular formula C8H9F3O3 B13522587 Methyl3-oxo-1-(trifluoromethyl)cyclopentane-1-carboxylate

Methyl3-oxo-1-(trifluoromethyl)cyclopentane-1-carboxylate

Cat. No.: B13522587
M. Wt: 210.15 g/mol
InChI Key: FXXIBLWQCRPSQV-UHFFFAOYSA-N
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Description

Methyl 3-oxo-1-(trifluoromethyl)cyclopentane-1-carboxylate is a synthetic organic compound with the molecular formula C8H9F3O3. It is known for its unique chemical structure, which includes a trifluoromethyl group attached to a cyclopentane ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-oxo-1-(trifluoromethyl)cyclopentane-1-carboxylate typically involves the reaction of cyclopentanone with trifluoromethyl iodide in the presence of a base, followed by esterification with methanol. The reaction conditions often require a controlled temperature and the use of specific catalysts to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve more scalable methods, such as continuous flow synthesis, which allows for better control over reaction conditions and higher production rates. The use of advanced purification techniques, such as chromatography, ensures that the final product meets the required purity standards .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-oxo-1-(trifluoromethyl)cyclopentane-1-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 3-oxo-1-(trifluoromethyl)cyclopentane-1-carboxylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 3-oxo-1-(trifluoromethyl)cyclopentane-1-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The ketone group can form hydrogen bonds with active sites of enzymes, modulating their activity .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 3-oxo-1-(methyl)cyclopentane-1-carboxylate
  • Methyl 3-oxo-1-(ethyl)cyclopentane-1-carboxylate
  • Methyl 3-oxo-1-(propyl)cyclopentane-1-carboxylate

Uniqueness

Methyl 3-oxo-1-(trifluoromethyl)cyclopentane-1-carboxylate is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical and physical properties. This group enhances the compound’s stability, lipophilicity, and reactivity, making it a valuable tool in various scientific applications .

Properties

Molecular Formula

C8H9F3O3

Molecular Weight

210.15 g/mol

IUPAC Name

methyl 3-oxo-1-(trifluoromethyl)cyclopentane-1-carboxylate

InChI

InChI=1S/C8H9F3O3/c1-14-6(13)7(8(9,10)11)3-2-5(12)4-7/h2-4H2,1H3

InChI Key

FXXIBLWQCRPSQV-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1(CCC(=O)C1)C(F)(F)F

Origin of Product

United States

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